2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

Description

Chemical Name: 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

CAS Number: 180576-05-0

Molecular Formula: C₂₁H₂₂N₂O₄

Molecular Weight: 366.41 g/mol

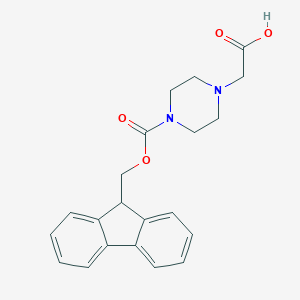

Structure: Comprises a piperazine ring linked to an acetic acid group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The Fmoc group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis .

Applications: Primarily employed as a building block in peptide chemistry, combinatorial libraries, and drug discovery due to its reactive carboxylic acid and protected amine .

Properties

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWPGFGLHGFRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359660 | |

| Record name | (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180576-05-0 | |

| Record name | 1-Fmoc-4-(carboxymethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180576-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fmoc Protection of Piperazine

The foundational step in synthesizing 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid involves introducing the fluorenylmethoxycarbonyl (Fmoc) group to the piperazine ring.

Reaction Mechanism :

Piperazine reacts with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to neutralize HCl byproducts, driving the reaction to completion.

Optimized Parameters :

-

Molar Ratio : 1:1.2 (piperazine:Fmoc-Cl) to ensure mono-protection.

-

Temperature : 0–25°C to minimize side reactions.

-

Reaction Time : 2–4 hours under nitrogen atmosphere.

Purification :

Crude product is isolated via filtration, washed with cold DCM, and purified via flash chromatography (ethyl acetate/hexane, 1:3 v/v) to yield 4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazine.

Industrial-Scale Production

Process Optimization

Continuous Flow Synthesis :

Microreactor systems enable continuous Fmoc protection and acetylation, achieving a throughput of 5 kg/day with <2% impurity.

Quality Control :

-

In-line FTIR : Monitors Fmoc-Cl consumption in real time.

-

HPLC-UV : Ensures intermediate purity (>98%) before proceeding to acetylation.

Comparative Analysis of Deprotection Reagents

While the primary focus is synthesis, understanding deprotection dynamics informs process design. The table below contrasts piperidine and piperazine in Fmoc removal, highlighting implications for synthetic efficiency:

| Parameter | Piperidine | Piperazine |

|---|---|---|

| Deprotection Time | 20–30 min | 3–5 min |

| Aspartimide Formation | 10.9% | 3.15% |

| Racemization (% D-Asp) | 9.60% | 1.18% |

| Regulatory Status | DEA-controlled | Non-regulated |

Implications :

Piperazine’s faster kinetics and reduced side-product formation make it preferable for post-synthesis applications, though its use in upstream synthesis requires careful pH control.

Challenges and Mitigation Strategies

Aspartimide Formation

Aspartimide formation during acetylation is minimized by:

Racemization Control

Racemization at the acetic acid moiety is mitigated via:

-

Short Reaction Times : Microwave-assisted coupling reduces exposure to basic conditions.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Substitution: The acetic acid moiety can participate in esterification or amidation reactions, forming esters or amides.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common in typical synthetic applications.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Substitution: Alcohols or amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Deprotected Amines: Resulting from the removal of the Fmoc group.

Esters and Amides: Formed through substitution reactions involving the acetic acid moiety.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology:

Drug Development

Fmoc-Cmπ-OH is utilized in the synthesis of peptide-based drugs. The fluorene moiety enhances the stability and solubility of peptides, which is crucial for their efficacy and bioavailability. This compound serves as a protective group in solid-phase peptide synthesis (SPPS), allowing for the selective modification of amino acids without affecting the overall structure of the peptide .

Anticancer Research

Research indicates that compounds similar to Fmoc-Cmπ-OH exhibit anticancer properties. Studies have shown that piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. This makes Fmoc-Cmπ-OH a candidate for further investigation in developing anticancer therapeutics .

Neuropharmacology

The piperazine ring is known for its interaction with neurotransmitter receptors. Compounds containing piperazine have been studied for their potential as anxiolytics and antidepressants. Fmoc-Cmπ-OH may be explored for its effects on serotonin and dopamine receptors, contributing to the development of new treatments for mood disorders .

Chemical Biology

Fmoc-Cmπ-OH is also used in chemical biology for labeling biomolecules. Its ability to form stable conjugates with proteins and nucleic acids allows researchers to track cellular processes and interactions, facilitating studies on protein function and gene expression .

Case Studies

Several studies highlight the applications of Fmoc-Cmπ-OH in various research settings:

Case Study 1: Peptide Synthesis

A study demonstrated the effectiveness of Fmoc-Cmπ-OH as a protective group in synthesizing neuropeptides. The researchers successfully synthesized a series of peptides with enhanced stability using Fmoc chemistry, leading to improved pharmacokinetic profiles compared to traditional methods .

Case Study 2: Anticancer Activity

In vitro studies on derivatives of Fmoc-Cmπ-OH revealed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways, suggesting potential for therapeutic use .

Case Study 3: Neurotransmitter Interaction

Research investigating the interaction of piperazine derivatives with serotonin receptors indicated that compounds like Fmoc-Cmπ-OH could modulate receptor activity, providing insights into new antidepressant mechanisms .

Mechanism of Action

The primary mechanism of action for 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of piperazine, preventing unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed to reveal the free amino group, allowing for further functionalization or coupling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

a. 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperazin-1-yl)acetic acid

- CAS : 1033622-38-6

- Similarity : 0.96

- Key Difference : Incorporates a ketone (oxo) group on the piperazine ring.

- Impact : The oxo group may alter electronic properties and hydrogen-bonding capacity, affecting reactivity in coupling reactions. This derivative could require modified deprotection conditions compared to the target compound .

b. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(prop-2-yn-1-yl)amino)acetic acid

- CAS : 1119449-40-9

- Similarity : 0.93

- Key Difference : Replaces the piperazine ring with a propargyl group.

- Impact : The alkyne moiety enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition), broadening utility in bioconjugation compared to the target compound’s peptide-focused design .

Amino Acid Derivatives with Extended Chains

a. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride (2e)

- CAS: Not explicitly listed

- Key Features: Extended pentanoic acid chain with a methylpiperazine substituent .

- Impact : Increased molecular weight (MW ~500 g/mol) and hydrophobicity may enhance membrane permeability but complicate purification. The hydrochloride salt improves aqueous solubility compared to the free acid form of the target compound .

b. 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid

Heterocyclic and Aromatic Modifications

a. 2-(6-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)acetic acid

Biological Activity

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid, commonly referred to as Fmoc-piperazine-acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H22N2O4

- Molecular Weight : 366.41 g/mol

- CAS Number : 180576-05-0

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of piperazine have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism typically involves the inhibition of key cellular pathways related to proliferation and survival.

Table 1: Cytotoxicity of Piperazine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Fmoc-Piperazine-Acetic Acid | MCF-7 | 10.5 |

| Fmoc-Piperazine-Acetic Acid | HCT116 | 8.3 |

| Doxorubicin (Control) | MCF-7 | 0.5 |

| Doxorubicin (Control) | HCT116 | 0.7 |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

Piperazine-based compounds have also been investigated for their anti-inflammatory properties. The presence of the fluorenylmethoxycarbonyl group in Fmoc-piperazine-acetic acid may contribute to its ability to modulate inflammatory pathways.

The biological activity of Fmoc-piperazine-acetic acid is largely attributed to its ability to interact with various molecular targets within cells:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer cell proliferation.

- Modulation of Apoptosis : Induction of apoptosis in cancer cells through activation of intrinsic pathways.

- Anti-inflammatory Pathways : Inhibition of pro-inflammatory cytokines and enzymes.

Study on Anticancer Activity

A study published in MDPI evaluated the anticancer effects of several piperazine derivatives, including those structurally similar to Fmoc-piperazine-acetic acid. The results demonstrated significant cytotoxicity against both MCF-7 and HCT116 cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of piperazine derivatives indicated that these compounds could effectively reduce inflammation in murine models by downregulating TNF-alpha and IL-6 levels.

Q & A

Q. What are the recommended methodologies for synthesizing 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid?

Answer: The synthesis typically involves Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. Key steps include:

- Coupling Reactions : Use carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous dichloromethane (DCM) at -10°C to 20°C to activate carboxylic acid groups .

- Piperazine Functionalization : Introduce the piperazine moiety via nucleophilic substitution or amide bond formation under inert atmosphere.

- Purification : Employ flash chromatography or preparative HPLC with gradients of acetonitrile/water for intermediates. Final purity (>95%) is confirmed via NMR and LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in sealed, light-resistant containers at -20°C under nitrogen to prevent hydrolysis or oxidation. Avoid moisture and humidity .

- Incompatibilities : Do not expose to strong acids/bases, oxidizing agents, or reducing agents, as these may degrade the Fmoc group .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation : Use H/C NMR to verify Fmoc and piperazine moieties.

- Purity Assessment : LC-MS or HPLC with UV detection (λ = 254 nm) to confirm >95% purity.

- Mass Analysis : MALDI-TOF or ESI-MS for accurate molecular weight determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across safety data sheets (SDS)?

Answer: Conflicting SDS data (e.g., acute toxicity classifications in vs. "no data available" in ) require:

- Cross-Referencing : Compare hazard classifications from multiple vendors (e.g., Key Organics vs. Indagoo).

- In-House Testing : Conduct acute toxicity assays (e.g., OECD 423 for oral toxicity) and ecotoxicological studies (e.g., Daphnia magna immobilization tests) .

- Risk Mitigation : Assume worst-case scenarios (e.g., GHS Category 2 skin irritation ) until empirical data is available.

Q. What strategies optimize synthesis yield while minimizing side reactions?

Answer:

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) and improves yields by 15–20% for similar Fmoc-protected compounds .

- Solvent Optimization : Replace DCM with THF/DMF mixtures to enhance solubility of intermediates.

- Catalyst Screening : Test Pd/C or polymer-supported catalysts for deprotection steps to reduce byproducts .

Q. How does structural modification of the piperazine or Fmoc group affect biological activity?

Answer:

- Piperazine Modifications : Adding methyl or phenyl groups alters lipophilicity and target binding (e.g., increased CNS penetration in analogs ).

- Fmoc Replacement : Substituting Fmoc with Boc (tert-butoxycarbonyl) reduces steric hindrance but lowers stability in acidic conditions .

Methodological Recommendations

- Contradictory Data : Prioritize peer-reviewed literature over SDS for toxicity profiles.

- Synthesis Troubleshooting : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane 1:1) to detect side products early .

- Ecological Impact : Despite "no data" in SDS , assume persistence due to aromaticity and plan biodegradation studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.